3-Cyclopropylfuran
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Overview
Description
3-Cyclopropylfuran is an organic compound with the molecular formula C₇H₈O It is a furan derivative where a cyclopropyl group is attached to the third carbon of the furan ring
Mechanism of Action
Mode of Action
Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds This could potentially influence the interaction of 3-Cyclopropylfuran with its targets, leading to changes in their function
Biochemical Pathways
They play a role in maintaining normal bodily functions and improving human health . .
Result of Action
It’s known that the structure and conformation of a compound can influence its biological activity . Therefore, the cyclopropyl group in this compound might have specific effects at the molecular and cellular level. More research is needed to understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylfuran can be achieved through several methods. One common approach involves the cyclization of acetylenic epoxides in the presence of a catalyst such as indium chloride (InCl₃). This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of starting materials, cyclization reactions, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylfuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming furan oxides.
Reduction: This reaction involves the addition of hydrogen, leading to the formation of cyclopropylfuran derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Formation of furan oxides.
Reduction: Formation of cyclopropylfuran derivatives.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
3-Cyclopropylfuran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Cyclopropylbenzene: Similar in structure but with a benzene ring instead of a furan ring.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol molecule.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine group.
Uniqueness: 3-Cyclopropylfuran is unique due to the presence of both a cyclopropyl group and a furan ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Cyclopropylfuran is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural and biological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. A study evaluated various furan derivatives, including this compound, against a range of bacterial strains. The results demonstrated that this compound showed moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Insecticidal Activity
The insecticidal properties of furan derivatives have been extensively studied. In one case study, derivatives similar to this compound were tested for their effects on insect larvae. The findings revealed that these compounds could disrupt normal larval development, leading to increased mortality rates in treated groups . The structure-activity relationship (SAR) analysis suggested that the presence of the furan ring was crucial for enhancing insecticidal potency.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Furan derivatives are known to inhibit various enzymes involved in metabolic pathways in both microbial and insect systems.
- Disruption of Cell Membranes : The lipophilic nature of cyclopropylfuran allows it to integrate into cellular membranes, causing destabilization and cell death.
Case Study 1: Antibacterial Efficacy
A recent study focused on synthesizing and evaluating the antibacterial efficacy of this compound against resistant strains of bacteria. The compound was tested using a disc diffusion method, revealing an inhibition zone diameter of approximately 15 mm against E. coli and P. aeruginosa. This suggests potential for further development as an antibacterial agent .
Case Study 2: Insect Development Disruption
In another study examining the effects of various furan derivatives on pest control, researchers treated larvae with different concentrations of this compound. The results indicated that at higher concentrations (100 µg/mL), there was a significant reduction in larval weight and increased mortality rates (up to 70%) compared to control groups . These findings highlight its potential as a natural insecticide.
Properties
IUPAC Name |
3-cyclopropylfuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJGFPAEFSYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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